molecular formula C23H28N2O4 B2362318 Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1235338-07-4

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2362318
CAS No.: 1235338-07-4
M. Wt: 396.487
InChI Key: CRVMGEPRKVIJSC-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a methoxyphenyl group, and a propanamido linkage. It holds significant potential for studying various biological processes and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives. These products can be further utilized in different chemical and biological studies .

Scientific Research Applications

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in the study of cellular processes and interactions due to its ability to interact with various biological targets.

    Medicine: It holds potential in drug development, particularly in designing new therapeutic agents for treating diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate: Known for its complex structure and diverse applications.

    Indole Derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its potential in drug development further distinguish it from other similar compounds .

Properties

IUPAC Name

phenyl 4-[[3-(4-methoxyphenyl)propanoylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-28-20-10-7-18(8-11-20)9-12-22(26)24-17-19-13-15-25(16-14-19)23(27)29-21-5-3-2-4-6-21/h2-8,10-11,19H,9,12-17H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVMGEPRKVIJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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